[1,2,4]Triazolo[1,5-a]pyridine-7-thiol
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyridinesThe unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyridine-7-thiol typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide (CuO) or zinc oxide (ZnO) supported on alumina (Al2O3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally friendly oxidizing agents like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) is preferred for industrial applications due to their lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, alkyl derivatives
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-7-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: A broader class of compounds with variations in the substituents on the triazole and pyridine rings.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-7-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This functional group allows the compound to undergo specific reactions, such as oxidation and nucleophilic substitution, which may not be as readily accessible in other similar compounds .
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8) |
InChI Key |
QRWKCIOQWZDCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=S)N=CN2 |
Origin of Product |
United States |
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